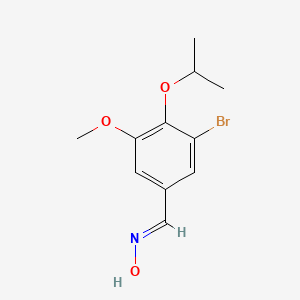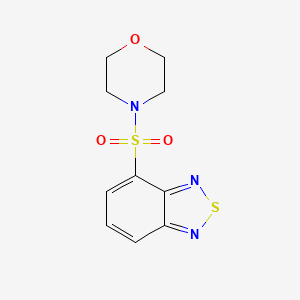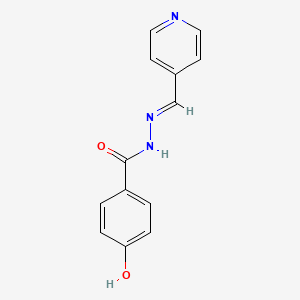
3-bromo-4-isopropoxy-5-methoxybenzaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of methoxybenzaldehyde oxime derivatives involves various chemical reactions tailored to introduce specific functional groups at designated positions on the benzene ring. For example, selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation is a critical step in synthesizing substituted 2-bromobenzaldehydes, which could be analogous to the synthesis pathway of 3-bromo-4-isopropoxy-5-methoxybenzaldehyde oxime (Dubost et al., 2011).
Molecular Structure Analysis
Crystal structure analysis reveals the molecular geometry, bonding patterns, and the arrangement of functional groups. For example, the study on methoxybenzaldehyde oxime derivatives showed various conformations and hydrogen-bonding patterns, indicating how substitutions on the benzene ring influence the overall molecular structure (Gomes et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving methoxybenzaldehyde oximes typically engage the oxime group and the methoxy substituent, leading to diverse chemical behaviors. For instance, the unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde highlights the reactivity of such compounds under specific conditions, which can be relevant when considering the reactivity of 3-bromo-4-isopropoxy-5-methoxybenzaldehyde oxime (Otterlo et al., 2004).
Physical Properties Analysis
The physical properties, including melting points, boiling points, solubility, and crystal structure, are crucial for understanding the applications and handling of these compounds. The crystal structures and Hirshfeld surface analysis of methoxybenzaldehyde oxime derivatives provide insights into their solid-state characteristics, such as different conformations and hydrogen-bonding patterns, which are essential for predicting the physical properties of related compounds (Gomes et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other chemicals, define the potential applications of these compounds. Spectroscopic studies, such as FT-IR and FT-Raman analyses, provide detailed information on the molecular vibrations, electronic structures, and chemical bonding, offering insights into the chemical properties of methoxybenzaldehyde derivatives (Balachandran et al., 2013).
科学的研究の応用
Biomedical Applications :
- A study by Ryzhkova, Ryzhkov, & Elinson (2020) investigated the electrochemically induced transformation of similar compounds, resulting in a new compound with potential for various biomedical applications, particularly in the regulation of inflammatory diseases.
Crystal Structure Analysis :
- Gomes et al. (2018) studied the crystal structures of four methoxybenzaldehyde oxime derivatives, providing insights into their different conformations and hydrogen-bonding patterns, which could have implications for their use in various scientific applications. (Gomes et al., 2018)
Electrocatalytic Activity :
- Pariente et al. (1996) explored the electrodeposition of films derived from dihydroxybenzaldehyde (DHB) isomers and related analogs. They found that these films exhibit catalytic activity in the electrooxidation of NADH, indicating potential applications in biosensor design. (Pariente et al., 1996)
Magnetic Property Analysis :
- A study by Hu et al. (2017) on a novel dinuclear dysprosium complex involving a similar compound demonstrated its magnetic properties, suggesting potential applications in material science and magnetic studies. (Hu et al., 2017)
Pharmacological Potential :
- Rosca (2020) conducted research on new oxazol-5(4H)-ones synthesized from similar compounds, assessing their cytotoxicity and in vitro antimicrobial activity. This suggests potential applications in developing novel pharmaceuticals. (Rosca, 2020)
Synthesis and Characterization :
- Various studies focus on the synthesis and characterization of compounds structurally related to 3-bromo-4-isopropoxy-5-methoxybenzaldehyde oxime, indicating its importance in chemical synthesis and analysis. (Bi, 2015), (Dubost et al., 2011)
Radiochemical Studies :
- Glaser et al. (2008) explored the use of aldehyde-containing prosthetic groups, including those structurally related to 3-bromo-4-isopropoxy-5-methoxybenzaldehyde oxime, for the (18)F-labeling of peptides, which could have significant implications in positron emission tomography (PET) imaging. (Glaser et al., 2008)
Environmental Chemistry :
- Manasfi et al. (2015) investigated the transformation products of oxybenzone in chlorinated seawater swimming pools. This study highlights the environmental impact and chemical transformations of similar compounds, which could inform environmental monitoring and safety assessments. (Manasfi et al., 2015)
Safety and Hazards
特性
IUPAC Name |
(NE)-N-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-7(2)16-11-9(12)4-8(6-13-14)5-10(11)15-3/h4-7,14H,1-3H3/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHOLOYWWRCCFA-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)C=NO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1Br)/C=N/O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-{[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]methylidene}hydroxylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5547619.png)
![8-(1H-benzimidazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5547621.png)

![1-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B5547630.png)
![2-ethyl-5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5547639.png)
![(4-chlorobenzylidene)[2-(3,4-diethoxyphenyl)ethyl]amine](/img/structure/B5547640.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5547654.png)


![5-methyl-3-phenyl-6-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5547694.png)

![5-[(3-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5547704.png)
![3-cyclopropyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5547708.png)
